3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide
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Overview
Description
3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide is a complex organic compound characterized by the presence of dichlorophenyl and thiophenyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the core pyrrolidine structure. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophenyl Group: This step usually involves the use of thiophene derivatives and coupling reactions.
Attachment of the Dichlorophenyl Group: This is often done through electrophilic aromatic substitution reactions using dichlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide.
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one: Studied for its potential biological activities.
Uniqueness
3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide stands out due to its unique combination of dichlorophenyl and thiophenyl groups attached to a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2OS/c19-16-3-1-13(9-17(16)20)2-4-18(23)21-15-5-7-22(11-15)10-14-6-8-24-12-14/h1,3,6,8-9,12,15H,2,4-5,7,10-11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUPEOGJTQLLLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)Cl)Cl)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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